molecular formula C17H27NO6 B6035650 2-methyl-N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid

2-methyl-N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid

Cat. No.: B6035650
M. Wt: 341.4 g/mol
InChI Key: TYHZBTTVTRBQCY-UHFFFAOYSA-N
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Description

2-methyl-N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid is a complex organic compound that combines an amine group with an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]propan-2-amine typically involves multiple steps:

    Formation of the phenoxyethanol intermediate: This step involves the reaction of 3-methylphenol with ethylene oxide under basic conditions to form 2-(3-methylphenoxy)ethanol.

    Etherification: The intermediate is then reacted with 2-chloroethylamine hydrochloride in the presence of a base to form 2-[2-(3-methylphenoxy)ethoxy]ethylamine.

    Amine Alkylation: The final step involves the alkylation of the amine with 2-bromo-2-methylpropane to yield 2-methyl-N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]propan-2-amine.

    Formation of the oxalate salt: The amine is then reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the amine group, converting it to an amine oxide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ether linkages.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine oxides and reduced derivatives.

    Substitution: Various substituted ethers and amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound can be used to study the interactions of amine-containing molecules with biological targets. It may also serve as a model compound for studying the metabolism of similar amines.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as a pharmaceutical intermediate. It could be used in the synthesis of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-[2-[2-(4-methylphenoxy)ethoxy]ethyl]propan-2-amine: Similar structure but with a different substitution pattern on the phenoxy group.

    2-methyl-N-[2-[2-(2-methylphenoxy)ethoxy]ethyl]propan-2-amine: Another isomer with a different substitution pattern.

    2-methyl-N-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]propan-2-amine: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of 2-methyl-N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]propan-2-amine lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-methyl-N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2.C2H2O4/c1-13-6-5-7-14(12-13)18-11-10-17-9-8-16-15(2,3)4;3-1(4)2(5)6/h5-7,12,16H,8-11H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHZBTTVTRBQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCOCCNC(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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